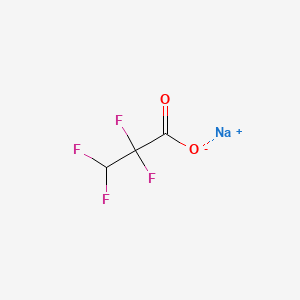

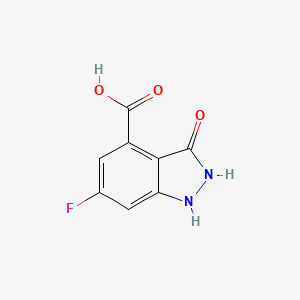

6-Fluor-3-hydroxy-1H-indazol-4-carbonsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “6-Fluoro-3-hydroxy-1H-indazole-4-carboxylic acid” is a type of indazole . Indazoles are heterocyclic compounds that have a wide variety of medicinal applications such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Synthesis Analysis

The synthesis of 1H-indazole involves a combination of experimental and theoretical studies . A new practical synthesis of 1H-indazole has been presented, where a previous mechanism for the cyclization step is proved to be nonfeasible and a hydrogen bond propelled mechanism is proposed . The new mechanism is suitable for similar cyclization, and a new reaction is predicted .Molecular Structure Analysis

The molecular structure of “6-Fluoro-3-hydroxy-1H-indazole-4-carboxylic acid” is based on the indazole core structure . The indazole core structure consists of a pyrazole ring fused to a benzene ring .Chemical Reactions Analysis

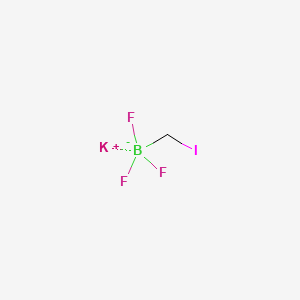

The chemical reactions involved in the synthesis of 1H-indazole include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Fluoro-3-hydroxy-1H-indazole-4-carboxylic acid” include a molecular weight of 196.135, a density of 1.8±0.1 g/cm3, a boiling point of 549.5±45.0 °C at 760 mmHg, and a flash point of 286.1±28.7 °C .Wissenschaftliche Forschungsanwendungen

Medizinische Anwendungen

Indazol-Verbindungen wurden als Träger verschiedener medizinischer Eigenschaften identifiziert. Sie können als Antihypertensiva, Antikrebsmittel, Antidepressiva, entzündungshemmende Mittel und antibakterielle Mittel wirken . Obwohl spezifische Daten zu "6-Fluor-3-hydroxy-1H-indazol-4-carbonsäure" nicht verfügbar sind, ist es möglich, dass diese Verbindung aufgrund ihrer strukturellen Ähnlichkeit mit anderen Indazolen ähnliche Eigenschaften aufweist.

Farbstoff-sensibilisierte Solarzellen (DSSCs)

Indazole sind aufgrund ihrer hochkonjugierten Struktur bekanntlich in Farbstoff-sensibilisierten Solarzellen verwendet. Sie können an Metallzentren wie Ir, Ln und Eu koordinieren, um effiziente Photosensibilisatoren zu bilden . "this compound" könnte möglicherweise in dieser Anwendung untersucht werden.

Koordinationschemie

Der Pyrazol-Rest in Indazolen ermöglicht es ihnen, mit Metallzentren zu koordinieren, was zur Herstellung heteroleptischer oder homoleptischer Triplett-Photosensibilisatoren verwendet werden kann . Diese Eigenschaft könnte bei der Entwicklung neuer Materialien oder Katalysatoren genutzt werden.

Entzündungshemmende Wirkungen

Einige Indazol-Derivate haben signifikante entzündungshemmende Wirkungen gezeigt . Die fragliche Verbindung könnte aufgrund ihrer strukturellen Ähnlichkeit auf ähnliche Wirkungen untersucht werden.

Antiproliferative Aktivität

Es wurde beobachtet, dass Indazol-Verbindungen das Zellwachstum in neoplastischen Zelllinien hemmen, was auf einen potenziellen Einsatz in der Krebsforschung hindeutet . "this compound" kann ebenfalls auf solche Aktivitäten untersucht werden.

Synthese neuartiger Verbindungen

Indazole dienen als wichtige Zwischenprodukte bei der Synthese verschiedener neuartiger Verbindungen mit therapeutischem Potenzial . Die Verbindung könnte ein Kandidat für die Synthese neuer Medikamente oder bioaktiver Moleküle sein.

Wirkmechanismus

Target of Action

Indazole-containing heterocyclic compounds, which include this compound, have a wide variety of medicinal applications . They can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . They also play a role in the inhibition, regulation, and/or modulation of CHK1 and CHK2 kinases and of the cell volume-regulated human kinase h-sgk .

Mode of Action

Indazole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

Indazole derivatives are known to have diverse biological activities .

Pharmacokinetics

The compound has a molecular weight of 196135, a density of 18±01 g/cm3, and a boiling point of 5495±450 °C at 760 mmHg . These properties may influence its bioavailability.

Result of Action

Indazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

The compound’s physical properties, such as its boiling point and density, may be influenced by environmental conditions .

Biochemische Analyse

Biochemical Properties

6-Fluoro-3-hydroxy-1H-indazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indazole derivatives, including 6-Fluoro-3-hydroxy-1H-indazole-4-carboxylic acid, have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities . These interactions often involve binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways. The nature of these interactions can vary, but they typically involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Cellular Effects

6-Fluoro-3-hydroxy-1H-indazole-4-carboxylic acid influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives can modulate the activity of key signaling molecules, leading to altered cellular responses . This compound may also impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes. Additionally, 6-Fluoro-3-hydroxy-1H-indazole-4-carboxylic acid can affect cellular metabolism by altering the activity of metabolic enzymes or transporters.

Molecular Mechanism

The molecular mechanism of 6-Fluoro-3-hydroxy-1H-indazole-4-carboxylic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity . For instance, indazole derivatives have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, 6-Fluoro-3-hydroxy-1H-indazole-4-carboxylic acid may influence gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Fluoro-3-hydroxy-1H-indazole-4-carboxylic acid can change over time. This compound’s stability and degradation are important factors to consider. Studies have shown that indazole derivatives can be stable under certain conditions but may degrade over time, leading to changes in their biological activity . Long-term effects on cellular function have also been observed, with some studies reporting sustained changes in cell signaling and gene expression following prolonged exposure to 6-Fluoro-3-hydroxy-1H-indazole-4-carboxylic acid .

Dosage Effects in Animal Models

The effects of 6-Fluoro-3-hydroxy-1H-indazole-4-carboxylic acid can vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, toxic or adverse effects may be observed. For instance, high doses of indazole derivatives have been associated with hepatotoxicity and nephrotoxicity in animal studies . It is important to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

6-Fluoro-3-hydroxy-1H-indazole-4-carboxylic acid is involved in various metabolic pathways. This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites with different biological activities . The metabolic pathways of 6-Fluoro-3-hydroxy-1H-indazole-4-carboxylic acid can also influence metabolic flux and metabolite levels, affecting overall cellular metabolism . Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of 6-Fluoro-3-hydroxy-1H-indazole-4-carboxylic acid within cells and tissues are important factors that influence its biological activity. This compound can interact with specific transporters or binding proteins, affecting its localization and accumulation . For example, indazole derivatives have been shown to be transported by organic anion transporters, which can influence their distribution in tissues . Understanding these transport mechanisms is essential for predicting the compound’s pharmacokinetics and therapeutic potential.

Subcellular Localization

The subcellular localization of 6-Fluoro-3-hydroxy-1H-indazole-4-carboxylic acid can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, indazole derivatives have been observed to localize to the nucleus, where they can interact with transcription factors and influence gene expression . Understanding the subcellular localization of 6-Fluoro-3-hydroxy-1H-indazole-4-carboxylic acid is crucial for elucidating its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

6-fluoro-3-oxo-1,2-dihydroindazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O3/c9-3-1-4(8(13)14)6-5(2-3)10-11-7(6)12/h1-2H,(H,13,14)(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQSFGIFQEGSOPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1C(=O)O)C(=O)NN2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.